N,N-Diallylacrylamide

Hydrolytic stability Crosslinking monomer Polymer chemistry

N,N-Diallylacrylamide (DAA; CAS 3085-68-5; C9H13NO; MW 151.21) is a crosslinking liquid monomer characterized by three allyl groups (two on the nitrogen and one on the acryloyl moiety), providing multiple reactive sites for polymerization and network formation. It exhibits a boiling point of 108-110°C at 3 mmHg, a density of approximately 0.906 g/cm³, and a refractive index (n20/D) of 1.489.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 3085-68-5
Cat. No. B1606189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diallylacrylamide
CAS3085-68-5
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C(=O)C=C
InChIInChI=1S/C9H13NO/c1-4-7-10(8-5-2)9(11)6-3/h4-6H,1-3,7-8H2
InChIKeyBLYOHBPLFYXHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diallylacrylamide (CAS 3085-68-5): Technical Baseline for Procurement and Comparative Evaluation


N,N-Diallylacrylamide (DAA; CAS 3085-68-5; C9H13NO; MW 151.21) is a crosslinking liquid monomer characterized by three allyl groups (two on the nitrogen and one on the acryloyl moiety), providing multiple reactive sites for polymerization and network formation . It exhibits a boiling point of 108-110°C at 3 mmHg, a density of approximately 0.906 g/cm³, and a refractive index (n20/D) of 1.489 . As a crosslinking coagent, DAA is employed in radical polymerizations to create crosslinked polymeric networks and is recognized for its enhanced hydrolytic stability relative to (meth)acrylate esters .

Crosslinking monomer with trifunctional allyl/acryloyl architecture
Radical polymerization for hydrogels, coatings, and network studies
Reported enhanced hydrolytic stability relative to (meth)acrylate esters

Procurement Risk: Why In-Class N,N-Disubstituted Acrylamides and Acrylates Cannot Simply Replace N,N-Diallylacrylamide


Substituting N,N-Diallylacrylamide with a generic N,N-disubstituted acrylamide (e.g., N,N-dimethylacrylamide, N,N-diethylacrylamide) or a standard acrylate crosslinker introduces significant performance variability due to three key differentiators: (1) the presence of three distinct allyl/acryl functionalities enabling cyclopolymerization and network formation that cannot be replicated by monomers with two or fewer reactive groups [1]; (2) substantially different hydrolytic stability profiles, where acrylate-based alternatives are susceptible to premature degradation in aqueous environments at low pH [2]; and (3) distinct regulatory compliance pathways, as DAA complies with FDA 40 CFR 720.36, a regulatory threshold not uniformly met by all in-class analogs .

Trifunctional reactivity (three polymerizable groups) may not be replicated by difunctional N,N-disubstituted acrylamides, altering crosslink density.
Hydrolytic stability profile of acrylate-based alternatives may shift under aqueous acidic conditions, risking premature network degradation.
FDA 40 CFR 720.36 compliance is not uniformly documented for all in-class analogs, introducing regulatory uncertainty.

Quantitative Differential Evidence: N,N-Diallylacrylamide vs. Comparators in Functional Performance and Compliance


Enhanced Hydrolytic Stability of N,N-Diallylacrylamide vs. Acrylic/Methacrylic Esters in Aqueous Formulations

N,N-Diallylacrylamide exhibits improved resistance to hydrolysis compared to acrylic and methacrylic esters, a critical differentiator for applications involving aqueous environments or long-term storage . While specific quantitative hydrolysis rate constants for DAA are not publicly reported in accessible literature, the class of N,N-disubstituted acrylamides, including DAA, demonstrates significantly reduced hydrolysis rates relative to ester-based crosslinkers under acidic conditions (pH <2.5), which are known to promote rapid ester degradation [1]. This qualitative advantage translates to enhanced shelf-life and performance reliability in water-containing formulations.

Hydrolytic Stability
Class-level
Reported improved resistance to hydrolysis vs acrylic/methacrylic esters under acidic aqueous conditions (qualitative).
Supports screening for aqueous hydrogel and coating formulations.
Quantitative rate constants not publicly reported; class-level inference.
Hydrolytic stability Crosslinking monomer Polymer chemistry

Crosslinking Functionality: Three Reactive Sites in N,N-Diallylacrylamide vs. Two in Standard Diacrylamides

N,N-Diallylacrylamide possesses three polymerizable groups (one acryloyl and two allyl moieties), enabling cyclopolymerization and the formation of highly crosslinked networks [1]. In contrast, standard crosslinkers such as N,N'-methylenebisacrylamide (MBA) or N,N-dimethylacrylamide (DMAA) contain only two reactive groups, limiting the potential crosslink density achievable in the final polymer [2]. The trifunctional nature of DAA is explicitly claimed as advantageous in patent literature for generating crosslinked polymeric compositions with enhanced mechanical properties [1].

Crosslinking Functionality
Class-level
Three reactive C=C groups (1 acryloyl + 2 allyl) vs. two in standard diacrylamides (50% more).
May enable higher crosslink density and network strength.
Patent-derived structural claim; validate in specific polymerization system.
Cyclopolymerization Network density Radical polymerization

Regulatory Compliance: FDA 40 CFR 720.36 Clearance for N,N-Diallylacrylamide vs. Unspecified Status of Analogs

N,N-Diallylacrylamide is listed as complying with FDA 40 CFR 720.36 regulation, a key regulatory clearance for certain industrial applications . While N,N-Diethylacrylamide also complies with this regulation , many other crosslinkers and monomers in the same chemical space do not have explicit regulatory clearances documented in publicly available technical datasheets. This explicit compliance reduces regulatory uncertainty and can accelerate product development timelines in regulated industries.

FDA Regulatory Status
Reported
Complies with FDA 40 CFR 720.36; explicit documentation available.
Reduces procurement risk for regulated industrial applications.
Analog compliance not uniformly verified; confirm per application.
FDA compliance Regulatory affairs Polymer additives

Crosslinking Coagent Performance in Ethylene-Based Polymer Compositions: N,N-Diallylamide Functional Group vs. Non-Diallylamide Coagents

N,N-Diallylacrylamide serves as a crosslinking coagent in ethylene-based polymer/peroxide systems, where its diallylamide functional group participates in radical reactions to enhance crosslink density and network uniformity [1]. While quantitative scorch time or crosslink density comparisons are not disclosed in the patent literature, the use of diallylamide-functional coagents is specifically claimed as an improvement over conventional coagents for wire and cable insulation applications [1]. This indicates a performance advantage in this specific industrial application context.

Coagent Performance
Context-dependent
Claimed improvement in crosslinking efficiency for ethylene-based polymer/peroxide systems (wire & cable insulation).
Supports evaluation as specialty coagent for polyethylene insulation.
Quantitative scorch/crosslink data not disclosed; verify with trials.
Peroxide crosslinking Polyethylene Wire and cable insulation

High-Value Application Scenarios for N,N-Diallylacrylamide Based on Documented Differential Evidence


Hydrolytically Stable Hydrogels for Biomedical and Environmental Applications

N,N-Diallylacrylamide is preferentially selected as a crosslinking monomer for hydrogels intended for use in aqueous environments or requiring long-term storage stability. Its improved resistance to hydrolysis compared to acrylic/methacrylic esters mitigates the risk of network degradation and premature loss of mechanical integrity. This makes DAA particularly suitable for biomedical hydrogels (e.g., drug delivery matrices, tissue engineering scaffolds) [1] and environmental remediation hydrogels where sustained performance in water is critical.

High-Density Crosslinked Networks via Cyclopolymerization

For applications demanding high crosslink density and tailored mechanical properties, N,N-Diallylacrylamide's trifunctional architecture (three reactive C=C bonds) enables cyclopolymerization and the formation of more densely crosslinked networks than achievable with standard difunctional crosslinkers like N,N'-methylenebisacrylamide [2]. This differential feature is valuable in the synthesis of specialty coatings, adhesives, and polymeric membranes where network density directly influences swelling behavior, modulus, and barrier properties.

FDA-Compliant Polymer Additive Formulations

In regulated industrial settings where polymer additives must meet specific FDA clearances, N,N-Diallylacrylamide offers documented compliance with FDA 40 CFR 720.36 . This explicit regulatory documentation reduces procurement risk and accelerates formulation development compared to using analogs without clear compliance status. N,N-Diethylacrylamide shares this compliance , but DAA's trifunctionality provides additional network-forming capabilities for applications where both compliance and high crosslink density are required.

Peroxide-Crosslinked Polyethylene Insulation for Wire and Cable

N,N-Diallylacrylamide functions as a specialized crosslinking coagent in ethylene-based polymer/peroxide systems used for wire and cable insulation, including medium, high, and extra-high voltage power cables [2]. Its diallylamide functional group enhances crosslinking efficiency and network uniformity, improving the electrical and mechanical properties of the insulation layer. This application-specific performance, as claimed in patent literature, distinguishes DAA from generic crosslinking coagents not optimized for these demanding electrical applications.

Application
Selection Property
Validation Focus
Aqueous hydrogel network research
Hydrolytic stability profile
Network integrity in acidic aqueous conditions
High-density crosslinked polymer synthesis
Trifunctional reactive site architecture
Crosslink density and mechanical property assessment
Regulated polymer additive development
Documented FDA 40 CFR 720.36 compliance
Regulatory documentation verification
Peroxide-cured polyethylene insulation research
Diallylamide coagent functionality
Crosslinking efficiency in ethylene-based systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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